2-Bromo-5-chloro-4-(difluoromethyl)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-chloro-4-(difluoromethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H3BrClF2NO. It is a pyridine derivative that contains bromine, chlorine, and difluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making this method suitable for the synthesis of various substituted pyridines .
Industrial Production Methods
Industrial production of 2-Bromo-5-chloro-4-(difluoromethyl)pyridin-3-ol may involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-4-(difluoromethyl)pyridin-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to form carbon-carbon bonds.
Nucleophiles: Such as amines or alkoxides, used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
2-Bromo-5-chloro-4-(difluoromethyl)pyridin-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-4-(difluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets. The presence of bromine, chlorine, and difluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-5-chloro-4-(difluoromethyl)pyridin-3-ol is unique due to the combination of bromine, chlorine, and difluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H3BrClF2NO |
---|---|
Molecular Weight |
258.45 g/mol |
IUPAC Name |
2-bromo-5-chloro-4-(difluoromethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H3BrClF2NO/c7-5-4(12)3(6(9)10)2(8)1-11-5/h1,6,12H |
InChI Key |
KCOCQPHXDULLFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)O)C(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.